3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea
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Description
3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.12594604 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives often interact with biological targets to exert their effects . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities . The downstream effects of these pathway alterations can lead to the observed antimicrobial, antifungal, and anticancer effects.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have potent antimicrobial, antifungal, and anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets and its impact on various biochemical pathways.
Properties
IUPAC Name |
1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-8-15-16-12(20-8)17-6-10(7-17)14-11(18)13-9-2-4-19-5-3-9/h9-10H,2-7H2,1H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKUPPJXCBCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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